molecular formula C10H13ClN2O B8336331 N-butyl-6-chloropyridine-2-carboxamide

N-butyl-6-chloropyridine-2-carboxamide

Cat. No. B8336331
M. Wt: 212.67 g/mol
InChI Key: NZAKRQHQJDUMGH-UHFFFAOYSA-N
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Patent
US09353086B2

Procedure details

6-Chloro-pyridine-2-carboxylic acid (500 mg, 3.17 mmol), EDC.HCl (1.34 g, 6.98 mmol) and HOBN (1.42 g, 7.93 mmol) were dissolved in DCM (30 mL) and NEM (914 mg, 7.93 mmol) and n-butylamine (376 μL, 3.81 mmol) were added. The reaction mixture was stirred for 16 h, washed with sat aq NaHCO3 (2×20 mL), 1 M aq HCl (2×20 mL), brine (20 mL), dried (MgSO4) and concentrated in vacuo. The residue was purified by column chromatography to give the title compound (321 mg, 48%) as a colourless liquid. LCMS (ES+): 213.5 [MH]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
376 μL
Type
reactant
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[CH:4][CH:3]=1.CCN=C=NCCCN(C)C.Cl.[CH2:23]([NH2:27])[CH2:24][CH2:25][CH3:26]>C(Cl)Cl>[CH2:23]([NH:27][C:8]([C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([Cl:1])[N:7]=1)=[O:10])[CH2:24][CH2:25][CH3:26] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=CC=CC(=N1)C(=O)O
Name
Quantity
1.34 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
376 μL
Type
reactant
Smiles
C(CCC)N

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with sat aq NaHCO3 (2×20 mL), 1 M aq HCl (2×20 mL), brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CCC)NC(=O)C1=NC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 321 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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